2-cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
2-Cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a 2,5-dimethoxyphenyl group at position 4. This pyridazine is linked via a piperazine ring to a cyclopentyl-ethanone moiety. Such structural motifs are common in medicinal chemistry, as piperazine derivatives often serve as bioisosteres for amines, enhancing solubility and binding affinity to biological targets . The 2,5-dimethoxyphenyl group may confer electronic and steric properties that influence receptor interactions, while the cyclopentyl group could modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-cyclopentyl-1-[4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-29-18-7-9-21(30-2)19(16-18)20-8-10-22(25-24-20)26-11-13-27(14-12-26)23(28)15-17-5-3-4-6-17/h7-10,16-17H,3-6,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZHSSFGUSYTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazine-Ethanone Derivatives
Key Observations:
Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group may enhance electronic interactions (e.g., with aromatic residues in enzyme active sites) compared to the chloro and triazole substituents in m2 and m6 .
Synthetic Challenges: Low yields (e.g., 29% for m2) highlight difficulties in coupling reactions involving bulky substituents .
Inferred Pharmacological Implications
While biological data is absent for the target compound, insights can be drawn from analogs:
- m2 and m6 : These pyrimidine-triazole hybrids are designed for kinase inhibition, as triazoles often mimic adenine in ATP-binding pockets . The chloro substituent in both compounds may enhance halogen bonding with target proteins.
By contrast, the target compound’s 2,5-dimethoxyphenyl-pyridazine system could favor interactions with serotonin or dopamine receptors, as methoxy groups are common in CNS-targeting drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
